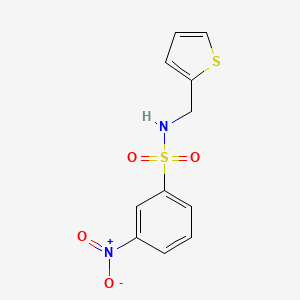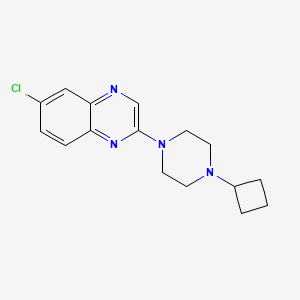![molecular formula C19H28N2O3S B15121811 4-{1-[(3,5-Dimethoxyphenyl)methyl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B15121811.png)
4-{1-[(3,5-Dimethoxyphenyl)methyl]piperidine-3-carbonyl}thiomorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{1-[(3,5-Dimethoxyphenyl)methyl]piperidine-3-carbonyl}thiomorpholine is a complex organic compound that features a piperidine ring, a thiomorpholine ring, and a dimethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(3,5-Dimethoxyphenyl)methyl]piperidine-3-carbonyl}thiomorpholine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3,5-dimethoxybenzyl chloride with piperidine to form 1-[(3,5-dimethoxyphenyl)methyl]piperidine. This intermediate is then reacted with thiomorpholine-3-carbonyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
4-{1-[(3,5-Dimethoxyphenyl)methyl]piperidine-3-carbonyl}thiomorpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine or thiomorpholine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-{1-[(3,5-Dimethoxyphenyl)methyl]piperidine-3-carbonyl}thiomorpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-{1-[(3,5-Dimethoxyphenyl)methyl]piperidine-3-carbonyl}thiomorpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(3,5-Dimethoxyphenyl)methyl]thiomorpholine
- (3,5-Dimethoxyphenyl)methanol
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone
Uniqueness
4-{1-[(3,5-Dimethoxyphenyl)methyl]piperidine-3-carbonyl}thiomorpholine is unique due to the presence of both piperidine and thiomorpholine rings, which confer distinct chemical and biological properties. This dual-ring structure is not commonly found in similar compounds, making it a valuable subject for research and development.
Eigenschaften
Molekularformel |
C19H28N2O3S |
|---|---|
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
[1-[(3,5-dimethoxyphenyl)methyl]piperidin-3-yl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C19H28N2O3S/c1-23-17-10-15(11-18(12-17)24-2)13-20-5-3-4-16(14-20)19(22)21-6-8-25-9-7-21/h10-12,16H,3-9,13-14H2,1-2H3 |
InChI-Schlüssel |
REROVKSXIFMLAR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1)CN2CCCC(C2)C(=O)N3CCSCC3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{1-[(4-bromophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B15121735.png)

![3-(1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyridazine](/img/structure/B15121737.png)
![N-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B15121742.png)
![N-cyclopropyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]morpholine-2-carboxamide](/img/structure/B15121761.png)

![N-[1-(2-methoxy-5-methylbenzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B15121775.png)
![6-Chloro-4-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinazoline](/img/structure/B15121776.png)
![Methyl 4-({[8-(trifluoromethyl)[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}methyl)benzoate](/img/structure/B15121778.png)
![Methyl 4-{[(4,5-diphenyl-1H-imidazol-2-YL)sulfanyl]methyl}benzoate](/img/structure/B15121786.png)
![2-methyl-1-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole](/img/structure/B15121790.png)
![1-{[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]methyl}-1H-imidazole](/img/structure/B15121795.png)
![3-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]piperidin-2-one](/img/structure/B15121813.png)
![N-ethyl-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B15121818.png)
